3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one
Description
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Properties
IUPAC Name |
3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O/c18-14-8-19-17(20-9-14)22-5-3-12(4-6-22)10-23-11-21-15(7-16(23)24)13-1-2-13/h7-9,11-13H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJIXOHNVOFZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound consists of a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a cyclopropyl-substituted dihydropyrimidinone framework. This unique configuration may enhance its interaction with biological targets.
Key Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₅O |
| Molecular Weight | 364.24 g/mol |
| CAS Number | 2741958-86-9 |
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors, particularly tyrosine kinases involved in cell signaling pathways related to growth and proliferation. The presence of the bromine atom in the pyrimidine ring increases lipophilicity, which may enhance binding affinity to target proteins.
Inhibition of Tyrosine Kinases
Research indicates that This compound acts as an inhibitor of various tyrosine kinases, including Met kinase. This inhibition is crucial for developing therapies targeting cancers where these kinases play a pivotal role.
Case Study: Anticancer Activity
A study demonstrated that the compound exhibited significant anticancer activity by inhibiting cell proliferation in vitro. The specific mechanism involved blocking the phosphorylation of key signaling proteins, thereby disrupting the downstream signaling pathways essential for tumor growth.
Comparative Analysis with Other Compounds
To provide context, here is a comparison with other known inhibitors:
| Compound Name | Target Kinase | Application Area |
|---|---|---|
| This compound | Met kinase | Cancer therapy |
| Tepotinib | Selective Met kinase inhibitor | Lung cancer |
| Erlotinib | Epidermal growth factor receptor | Non-small cell lung cancer |
| Crizotinib | ALK and c-Met | Broad-spectrum cancer therapy |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the bromination of pyrimidine followed by reactions with piperidine and dihydropyrimidinone precursors under controlled conditions. Optimizing these synthetic routes can lead to higher yields and purity, which are essential for biological testing.
In Vivo Studies
In vivo studies have shown promising results regarding the compound's efficacy in animal models. The administration of this compound resulted in reduced tumor sizes and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one, and how is purity validated?
- Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) for introducing the 5-bromopyrimidinyl group to the piperidine ring, followed by alkylation to attach the cyclopropyl-dihydropyrimidinone moiety. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Validate purity using HPLC (C18 column, ammonium acetate buffer pH 6.5, and acetonitrile gradient) and NMR (¹H/¹³C) to confirm structural integrity .
Q. How are impurities identified and quantified during synthesis?
- Methodology : Use HPLC-MS with reference standards (e.g., EP impurity profiles) to detect byproducts such as unreacted intermediates or dehalogenated derivatives. For example, monitor for residual 5-bromopyrimidin-2-amine (if coupling is incomplete) or piperidine-substituted side products. Quantify impurities using calibration curves with spiked samples .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the piperidine and dihydropyrimidinone moieties.
- HPLC-UV/Vis : Optimize retention times using a mobile phase of 0.1% trifluoroacetic acid and acetonitrile for high sensitivity.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns (e.g., bromine doublet) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (Xantphos vs. BINAP), and solvents (DMF vs. THF) to identify optimal parameters.
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to detect intermediates and adjust stoichiometry.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and minimize decomposition .
Q. What computational approaches predict the compound’s reactivity or binding affinity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using docking software (AutoDock Vina) and validate with free-energy perturbation (FEP) calculations .
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or methyl groups) and test in enzymatic assays (e.g., kinase inhibition).
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes and LC-MS/MS to identify metabolically labile sites .
Q. What strategies mitigate instability in aqueous or oxidative conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
